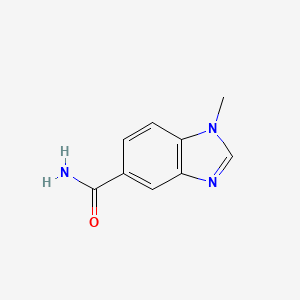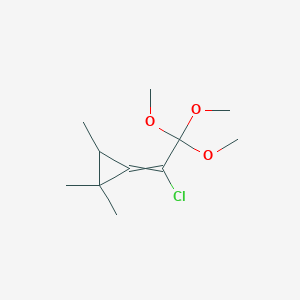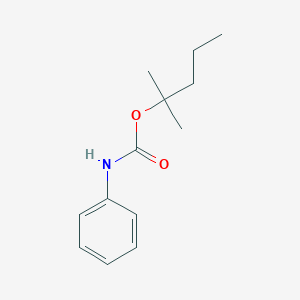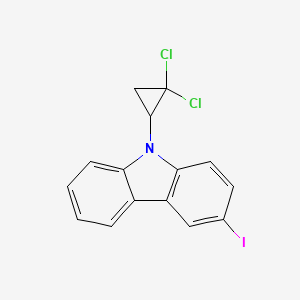
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and an iodine atom. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole typically involves multiple steps. One common approach is the cyclopropanation of carbazole derivatives using dichlorocarbene intermediates. The reaction conditions often include the use of chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide to generate dichlorocarbene, which then reacts with the carbazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of phase transfer catalysts can also facilitate the migration of reactive intermediates in the organic phase, improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Common Reagents and Conditions
Dichlorocarbene Generation: Chloroform and potassium tert-butoxide or aqueous sodium hydroxide.
Alcoholysis: t-BuOK and DMSO.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
N-(1-alkoxy-2-propynyl) Derivatives: Formed from alcoholysis reactions.
Carbazole-quinones: Formed from oxidation reactions.
Dihydrocarbazoles: Formed from reduction reactions.
Applications De Recherche Scientifique
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. For example, the carbazole core can intercalate with DNA, affecting its replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is unique due to the presence of both the 2,2-dichlorocyclopropyl group and the iodine atom on the carbazole core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90279-57-5 |
|---|---|
Formule moléculaire |
C15H10Cl2IN |
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
9-(2,2-dichlorocyclopropyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H10Cl2IN/c16-15(17)8-14(15)19-12-4-2-1-3-10(12)11-7-9(18)5-6-13(11)19/h1-7,14H,8H2 |
Clé InChI |
GHKVZIPSJBXZEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


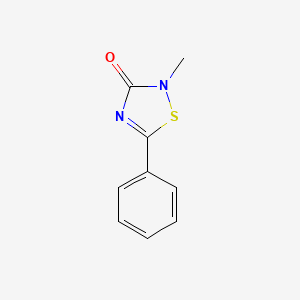
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)

![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
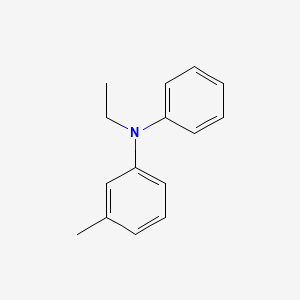
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
